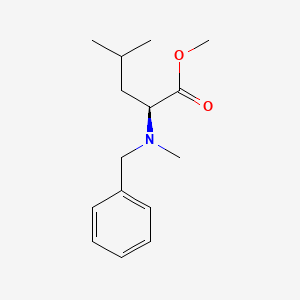

Methyl N-benzyl-N-methyl-L-leucinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl N-benzyl-N-methyl-L-leucinate is a synthetic compound derived from L-leucine, an essential amino acid. This compound is characterized by the presence of a benzyl group, a methyl group, and a leucinate ester. It is primarily used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-benzyl-N-methyl-L-leucinate typically involves the N-alkylation of L-leucine methyl ester. One common method is the reaction of L-leucine methyl ester with benzyl chloride and methyl iodide in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM) under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl N-benzyl-N-methyl-L-leucinate undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Carboxylic acids.

Reduction: Primary amines.

Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

Methyl N-benzyl-N-methyl-L-leucinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl N-benzyl-N-methyl-L-leucinate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. It may also interact with cellular receptors and signaling pathways, influencing biological processes . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

N-Boc-L-leucine Methyl Ester: Similar in structure but contains a tert-butoxycarbonyl (Boc) protecting group.

Methyl L-leucinate: Lacks the benzyl and methyl groups, making it less lipophilic.

N-benzyl-N-methyl-1-phenylmethanamine: Contains a phenyl group instead of a leucinate ester.

Uniqueness

Methyl N-benzyl-N-methyl-L-leucinate is unique due to its combination of benzyl, methyl, and leucinate ester groups. This structure imparts specific chemical properties, such as increased lipophilicity and membrane permeability, making it valuable in various research and industrial applications .

Biological Activity

Methyl N-benzyl-N-methyl-L-leucinate is a compound derived from L-leucine, an essential amino acid known for its role in protein synthesis and various metabolic processes. This article explores the biological activity of this compound, highlighting its applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₄H₁₉N₃O₂

- Molecular Weight : 251.32 g/mol

- CAS Number : 2666-93-5

Biological Activity Overview

This compound exhibits several biological activities, primarily due to its structural characteristics that allow it to interact with various biological targets.

1. Antifungal Activity

Recent studies have demonstrated that derivatives of amino acids, including N-benzoyl amino esters, show significant antifungal properties. This compound has been evaluated for its antifungal activity against pathogenic fungi such as Fusarium and Aspergillus species. The compound's efficacy was assessed through in vitro assays where it exhibited considerable inhibition of fungal growth, suggesting potential applications in antifungal treatments .

2. Peptide Synthesis

This compound serves as a valuable building block in peptide synthesis, particularly in the formation of prodrugs that enhance bioavailability and therapeutic efficacy. Its structural features facilitate the incorporation into peptide chains, which is crucial for developing new therapeutic agents .

3. Enzyme Interaction Studies

This compound has been utilized in biochemical studies to investigate enzyme interactions and protein folding. These studies provide insights into the mechanisms by which proteins achieve their functional conformations and how small molecules can influence these processes .

The biological activity of this compound can be attributed to its ability to modulate protein interactions and influence metabolic pathways.

- Protein Binding : The compound's structure allows it to bind selectively to certain proteins, potentially altering their activity or stability.

- Enzyme Modulation : By affecting enzyme kinetics, this compound may enhance or inhibit specific biochemical reactions, which is vital in therapeutic contexts.

Case Study 1: Antifungal Efficacy

A study conducted on various N-benzoyl amino esters, including this compound, showed promising results against Aspergillus fumigatus. The compound was tested at concentrations ranging from 0.1 to 100 µg/mL, revealing a dose-dependent inhibition of fungal growth with an IC50 value of approximately 25 µg/mL .

Case Study 2: Peptide Synthesis Application

In a research project focused on synthesizing peptides for drug development, this compound was incorporated into a peptide sequence designed to target cancer cells. The resulting peptide demonstrated enhanced cell permeability and cytotoxicity against several cancer cell lines compared to control peptides lacking this modification .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₉N₃O₂ |

| Molecular Weight | 251.32 g/mol |

| CAS Number | 2666-93-5 |

| Antifungal IC50 | 25 µg/mL |

| Peptide Synthesis Yield | 85% |

Properties

Molecular Formula |

C15H23NO2 |

|---|---|

Molecular Weight |

249.35 g/mol |

IUPAC Name |

methyl (2S)-2-[benzyl(methyl)amino]-4-methylpentanoate |

InChI |

InChI=1S/C15H23NO2/c1-12(2)10-14(15(17)18-4)16(3)11-13-8-6-5-7-9-13/h5-9,12,14H,10-11H2,1-4H3/t14-/m0/s1 |

InChI Key |

RYSFWQGFBFJKFI-AWEZNQCLSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)OC)N(C)CC1=CC=CC=C1 |

Canonical SMILES |

CC(C)CC(C(=O)OC)N(C)CC1=CC=CC=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.